![molecular formula C5H8F3N B13059840 [2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
[2-(Trifluoromethyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)cyclopropyl]methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylamine with trifluoromethyl iodide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Trifluoromethyl)cyclopropyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Trifluoromethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, and other biological molecules. This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Cyclopropyl (2,6-difluorophenyl)methanamine
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine
Uniqueness
Compared to similar compounds, [2-(Trifluoromethyl)cyclopropyl]methanamine is unique due to the specific positioning of the trifluoromethyl group on the cyclopropyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8F3N |
|---|---|
Poids moléculaire |
139.12 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2 |
Clé InChI |
YBEXADVXCHNUQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



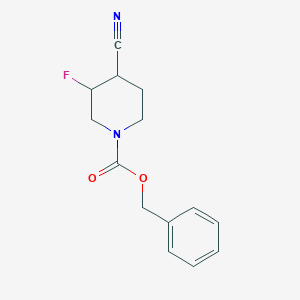

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
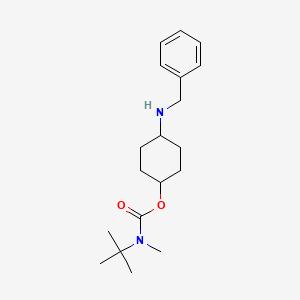

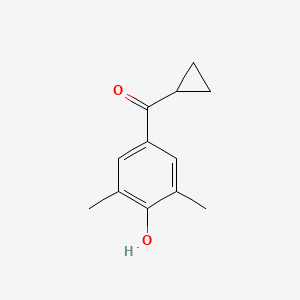
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)


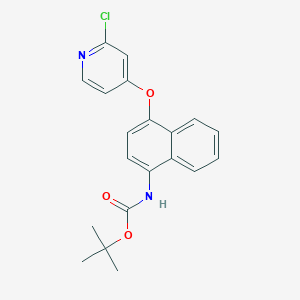
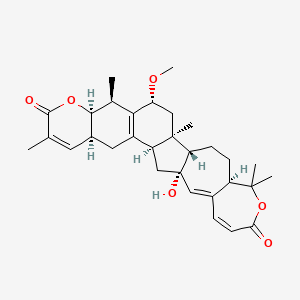
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

